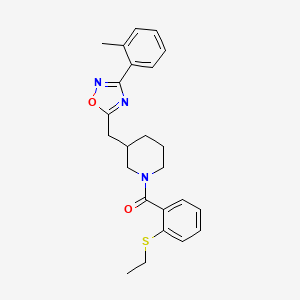
(2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An ethylthio group attached to a phenyl ring.
- A piperidine moiety linked to an oxadiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Anticancer Activity
- Mechanism of Action : The oxadiazole ring is known for its anticancer properties. Compounds containing this moiety have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Case Studies :
- In vitro studies have demonstrated that derivatives of oxadiazoles exhibit IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. For instance, a related oxadiazole compound showed IC50 values of 0.67 µM against PC-3 cells and 0.80 µM against HCT-116 cells .
- A synthesized derivative with a similar structure was evaluated for its cytotoxic effects and displayed significant growth inhibition in melanoma (MDA-MB-435) and breast cancer (T-47D) cell lines .
Neuropharmacological Effects
- Receptor Modulation : The piperidine component suggests potential interactions with neurokinin receptors, which are implicated in various neurological disorders.
- Research Findings : Studies indicate that compounds with piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression .
Data Tables
The following table summarizes the biological activities observed in various studies involving related compounds:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | Apoptosis Induction |
| Compound B | HCT-116 | 0.80 | Cell Cycle Arrest |
| Compound C | MDA-MB-435 | 6.82 | Growth Inhibition |
| Compound D | T-47D | 34.27 | Apoptosis Induction |
Propiedades
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-3-30-21-13-7-6-12-20(21)24(28)27-14-8-10-18(16-27)15-22-25-23(26-29-22)19-11-5-4-9-17(19)2/h4-7,9,11-13,18H,3,8,10,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKFCOMSKSEZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













